molecular formula C13H22BrNO3 B6235409 rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans CAS No. 1198355-03-1

rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans

Cat. No. B6235409
CAS RN: 1198355-03-1
M. Wt: 320.2
InChI Key:
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Description

This compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is an organic group, and R2 and R3 are typically hydrogen or organic groups .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a carbamate group (O=C=O-N), a tert-butyl group (C(CH3)3), and a cyclohexyl group (C6H11). The “trans” notation indicates that the substituents are on opposite sides of the cyclohexyl ring .


Chemical Reactions Analysis

Carbamates are generally stable but can hydrolyze under acidic or basic conditions to yield the corresponding amine and a derivative of carbonic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carbamates are stable, have moderate polarity, and can participate in hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some carbamates are used as pesticides and work by inhibiting acetylcholinesterase in insects .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Some carbamates can be toxic, particularly if they are designed to inhibit acetylcholinesterase .

Future Directions

The future directions for this compound would depend on its specific applications. Carbamates have a wide range of uses, from pesticides to pharmaceuticals, so there could be many potential areas of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans involves the reaction of tert-butyl carbamate with (1r,4r)-4-cyclohexyl-2-oxoazetidine-1-carbonyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "(1r,4r)-4-cyclohexyl-2-oxoazetidine-1-carbonyl bromide", "base" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent.", "Step 2: Add (1r,4r)-4-cyclohexyl-2-oxoazetidine-1-carbonyl bromide to the solution.", "Step 3: Add a base to the reaction mixture and stir at room temperature for a suitable period of time.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

1198355-03-1

Product Name

rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans

Molecular Formula

C13H22BrNO3

Molecular Weight

320.2

Purity

95

Origin of Product

United States

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